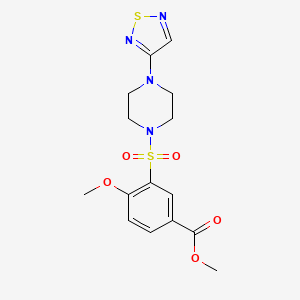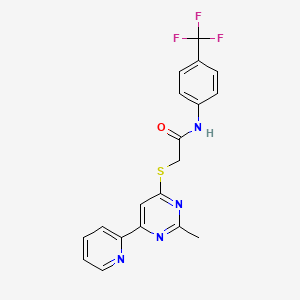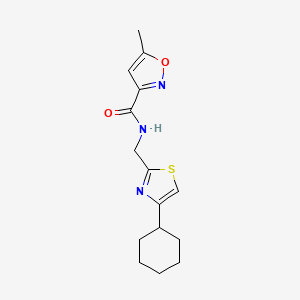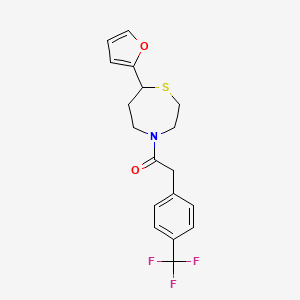![molecular formula C14H20O2 B2645855 4-[4-(2-methylpropyl)phenyl]butanoic Acid CAS No. 1041514-31-1](/img/structure/B2645855.png)
4-[4-(2-methylpropyl)phenyl]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(2-methylpropyl)phenyl]butanoic Acid” is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 . This compound is also known by other names such as ISRA-011 and Benzenebutanoic acid, 4-(2-methylpropyl)- .
Molecular Structure Analysis
The molecular structure of “4-[4-(2-methylpropyl)phenyl]butanoic Acid” consists of a butanoic acid group attached to a phenyl group, which in turn has a 2-methylpropyl group attached to it . The InChI code for this compound is 1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
“4-[4-(2-methylpropyl)phenyl]butanoic Acid” is an oil-like substance at room temperature . It has a melting point of 45-47 degrees Celsius .Aplicaciones Científicas De Investigación
Biotransformation and Species Differences
Research has revealed species-specific differences in the biotransformation of compounds structurally related to 4-[4-(2-methylpropyl)phenyl]butanoic Acid, such as 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid. This compound shows a rapid reduction to an alcohol in humans, contrasting with rapid oxidation in other species like rats, mice, and dogs. Such studies are crucial for understanding metabolic pathways and designing drugs with species-specific considerations (Pottier, Busigny, & Raynaud, 1978).
Synthetic Pathways for Medicinal Chemistry
The synthesis of 4-phenyl-2-butanone, a related compound, outlines a method crucial for developing anti-inflammatory medicines. This research provides a foundation for synthesizing a wide range of pharmaceuticals, demonstrating the importance of innovative synthetic routes in medicinal chemistry (Zhang, 2005).
Advanced Materials and Photocatalysis
Studies on coordination complexes for the degradation of organic dyes showcase the potential of using compounds like 4-[4-(2-methylpropyl)phenyl]butanoic Acid in materials science. These complexes can serve as photocatalysts, offering a sustainable approach to wastewater treatment and environmental remediation (Lu et al., 2021).
Organic Photovoltaics and Solar Cells
Research on organic sensitizers for solar cell applications has highlighted the use of functionalized unsymmetrical organic molecules, which include donor, electron-conducting, and anchoring groups. These findings underline the potential of structurally complex organic compounds in enhancing solar energy conversion efficiency, thus contributing to renewable energy technologies (Kim et al., 2006).
Nanotechnology and Synthetic Ion Channels
The development of synthetic ion channels using photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, illustrates an innovative application in nanofluidic devices. These channels can be optically gated, opening new avenues in controlled release, sensing, and information processing at the nanoscale (Ali et al., 2012).
Propiedades
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFDSJVVFHEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methylpropyl)phenyl]butanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)



![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)


![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)